tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H20N2O4 It is characterized by the presence of a tert-butyl group, an amino group, a nitrophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(3-nitrophenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates and amides.
Scientific Research Applications
tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(3-nitrophenyl)ethyl]carbamate
- tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
- tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
Uniqueness
tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16(4)9-12(15)10-6-5-7-11(8-10)17(19)20/h5-8,12H,9,15H2,1-4H3 |
InChI Key |
CNAHTFLEMVTQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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